molecular formula C11H7ClO3 B1582191 5-(2-Chlorophenyl)furan-2-carboxylic acid CAS No. 41019-43-6

5-(2-Chlorophenyl)furan-2-carboxylic acid

Cat. No. B1582191
CAS RN: 41019-43-6
M. Wt: 222.62 g/mol
InChI Key: PJGGWIHXGHQXMM-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)furan-2-carboxylic acid, also known as 5-CPCA, is an important organic compound in the field of organic chemistry. It is used in various scientific research applications, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Production of Acid Chloride Derivatives

5-(Chloromethyl)furan-2-carboxylic acid derivatives can be produced through chemical treatments involving precursor aldehydes. These derivatives are crucial intermediates for creating furoate ester biofuels and polymers, indicating their relevance in sustainable energy and material science (Dutta, Wu, & Mascal, 2015).

Enzyme-Catalyzed Synthesis

Enzymatic processes have been explored for the synthesis of furan carboxylic acids, using dual-enzyme cascade systems. This approach is significant in the pharmaceutical and polymer industries for producing compounds like 5-formyl-2-furancarboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) (Jia, Zong, Zheng, & Li, 2019).

Polymer Production

Furan-2,5-dicarboxylic acid (FDCA), a derivative of 5-(2-Chlorophenyl)furan-2-carboxylic acid, is utilized as a biobased platform chemical for polymer production. This application demonstrates its importance in developing environmentally friendly and sustainable materials (Dijkman, Groothuis, & Fraaije, 2014).

Chemical Synthesis and Analysis

The chemical synthesis and analysis of benzofuro- and benzothieno-phenanthridones involve the use of N-(p-chlorophenyl) carboxamides of furan carboxylic acids. This showcases the role of these compounds in creating complex organic structures with potential applications in various scientific fields (Karminski-Zamola & Bajić, 1989).

Thermodynamic Studies

The thermodynamic properties of furan-2,5-dicarboxylic acid derivatives have been studied in different organic solvents. These investigations provide valuable insights into the solubility and stability of these compounds, which are essential for their practical applications in various industries (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).

Discovery of Natural Products

New furan derivatives have been discovered from endophytic fungi, illustrating the potential of 5-(2-Chlorophenyl)furan-2-carboxylic acid derivatives in the discovery of novel natural products. These findings are significant for drug discovery and natural product chemistry (Chen, Wang, Chen, Guo, Wang, Dai, & Mei, 2017).

properties

IUPAC Name

5-(2-chlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGWIHXGHQXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354834
Record name 5-(2-chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)furan-2-carboxylic acid

CAS RN

41019-43-6
Record name 5-(2-Chlorophenyl)-2-furoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-CHLOROPHENYL)-2-FUROIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(2-CHLOROPHENYL)-2-FUROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5RCO4YA70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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